molecular formula C13H10ClF2NO2S B4737285 N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide

N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide

Cat. No. B4737285
M. Wt: 317.74 g/mol
InChI Key: CJYOKQDYLSQYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide, also known as CDB-2914, is a synthetic compound that has been extensively studied for its potential applications in the field of reproductive health. This compound belongs to the class of selective progesterone receptor modulators (SPRMs) and has been shown to have a wide range of effects on the reproductive system, including the inhibition of ovulation, the prevention of implantation, and the induction of menstruation.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide is not fully understood, but it is believed to act as a selective progesterone receptor modulator (SPRM). SPRMs are compounds that selectively bind to the progesterone receptor and can have a wide range of effects on the reproductive system. N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide has been shown to have both agonistic and antagonistic effects on the progesterone receptor, depending on the tissue and cellular context.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects on the reproductive system. In animal models, N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide has been shown to inhibit ovulation, prevent implantation, and induce menstruation. In addition, N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide has been shown to reduce the size and number of uterine fibroids and reduce the symptoms of endometriosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide in lab experiments is its high potency and selectivity for the progesterone receptor. This allows researchers to study the effects of progesterone signaling in various tissues and cellular contexts. However, one of the limitations of using N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide is that it can have off-target effects on other receptors, such as the glucocorticoid receptor and the androgen receptor. In addition, the use of N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide in clinical trials may be limited by its potential side effects and interactions with other drugs.

Future Directions

There are several future directions for the study of N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide. One area of research is the development of more potent and selective SPRMs that can be used as contraceptive agents or for the treatment of reproductive disorders. Another area of research is the study of the long-term effects of N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide on reproductive health, particularly in relation to fertility and pregnancy outcomes. Finally, the use of N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide in combination with other drugs or therapies may have potential for the treatment of various reproductive disorders.

Scientific Research Applications

N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide has been extensively studied for its potential applications in the field of reproductive health. One of the most promising applications of this compound is as a contraceptive agent. N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide has been shown to inhibit ovulation in various animal models, including rats, rabbits, and primates. In addition, N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide has been shown to prevent implantation in rats and rabbits, indicating that it may have potential as an emergency contraceptive.
In addition to its contraceptive potential, N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide has also been studied for its potential applications in the treatment of various reproductive disorders, such as endometriosis, uterine fibroids, and adenomyosis. N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide has been shown to reduce the size and number of uterine fibroids in animal models, and clinical trials have demonstrated its effectiveness in reducing the symptoms of endometriosis.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2NO2S/c14-11-4-2-1-3-9(11)8-17-20(18,19)13-7-10(15)5-6-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYOKQDYLSQYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2,5-difluorobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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